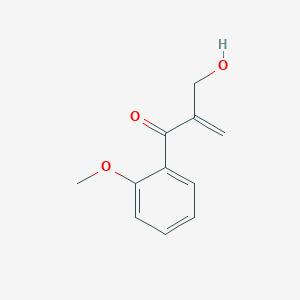silane CAS No. 646997-47-9](/img/structure/B12602111.png)
Bis[(butyltellanyl)methyl](dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butyltellanyl)methylsilane is a unique organosilicon compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butyltellanyl)methylsilane typically involves the reaction of dimethylsilane with butyltellanyl reagents under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of Bis(butyltellanyl)methylsilane may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(butyltellanyl)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions may lead to the formation of tellurium and silicon hydrides.
Substitution: Substitution reactions can occur at the tellurium or silicon centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include tellurium oxides, silicon oxides, tellurium hydrides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(butyltellanyl)methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Wirkmechanismus
The mechanism by which Bis(butyltellanyl)methylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium and silicon atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. Pathways involved may include redox reactions and coordination chemistry with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG-18 Methyl Ether Dimethyl Silane: Used in cosmetics as a moisturizing agent.
Dimethylsilanediol: Known for its applications in personal care products.
Uniqueness
Bis(butyltellanyl)methylsilane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other organosilicon compounds
Eigenschaften
CAS-Nummer |
646997-47-9 |
|---|---|
Molekularformel |
C12H28SiTe2 |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
bis(butyltellanylmethyl)-dimethylsilane |
InChI |
InChI=1S/C12H28SiTe2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
QYVPBVQEVBIMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]C[Si](C)(C)C[Te]CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


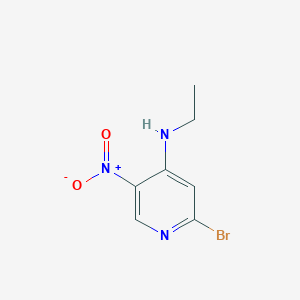
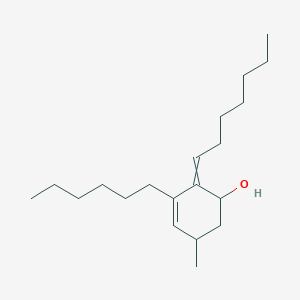
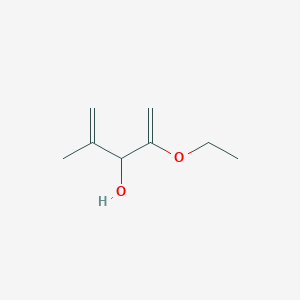
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
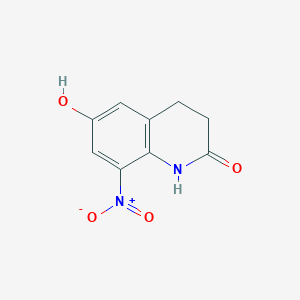

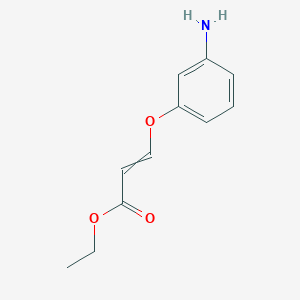



![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)

